![molecular formula C18H15BrN2O3S B2483672 (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-09-1](/img/structure/B2483672.png)
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom in the bromobenzoyl group could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction. The imino group could participate in condensation reactions, and the ester group could undergo hydrolysis, among other reactions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate”, also known as “ethyl (2E)-2-[(2-bromobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate”.
Antibacterial Agents
Thiazole derivatives: , including the compound , have shown significant antibacterial activity. These compounds can inhibit the growth of various gram-positive and gram-negative bacteria, making them potential candidates for developing new antibacterial drugs . This application is crucial in the fight against antibiotic-resistant bacterial strains.
Anticancer Research
Thiazole derivatives are also explored for their anticancer properties . The unique structure of these compounds allows them to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . This makes them valuable in the development of new cancer therapies.
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties . Thiazole derivatives can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This application is particularly relevant for treating chronic inflammatory diseases.
Antioxidant Properties
Research has indicated that thiazole derivatives possess antioxidant properties . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues . This application is significant in the context of diseases related to oxidative stress, such as neurodegenerative diseases.
Optoelectronic Devices
Thiazole derivatives are also used in the field of optoelectronics . Their planar and rigid backbone, along with an extended π-conjugated structure, makes them suitable for use in dye-sensitized solar cells and organic field-effect transistors . These properties are crucial for developing efficient and stable optoelectronic devices.
Organic Synthesis
The compound can be used as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules . This application is essential for developing new materials and pharmaceuticals.
Antitubercular Agents
Thiazole derivatives have shown promise as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is particularly important given the rise of drug-resistant tuberculosis strains.
Enzyme Inhibition
The compound can act as an enzyme inhibitor , interfering with the activity of specific enzymes involved in various biological processes . This application is valuable for developing new drugs that target specific enzymes, potentially treating a wide range of diseases.
These applications highlight the versatility and potential of thiazole derivatives in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Antibacterial Activity of Thiazole and its Derivatives: A Review Synthetic Methodologies Toward Thiazolothiazoles (Microreview)
作用機序
Target of Action
It’s worth noting that thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They have also been associated with anti-inflammatory and analgesic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively . These pathways play a crucial role in inflammation and pain, and their inhibition is believed to mediate the anti-inflammatory effects of thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with significant antibacterial, anti-inflammatory, and analgesic activities . These effects are believed to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
特性
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLAAGJHCAULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

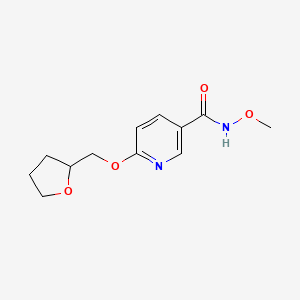
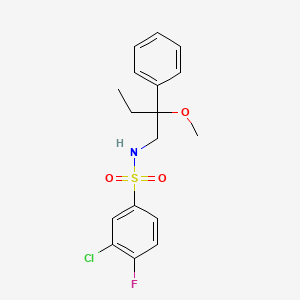
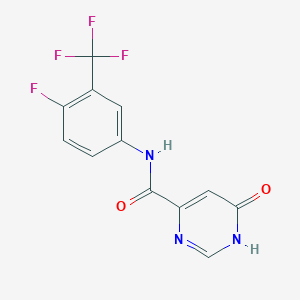
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
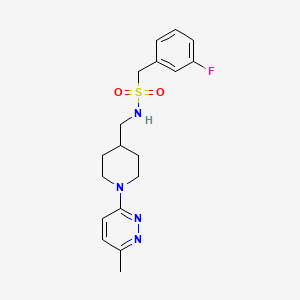
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
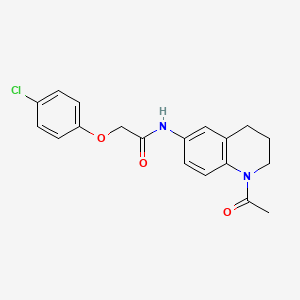
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)
![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)
amine hydrochloride](/img/structure/B2483612.png)